DL-Serine-3-13C

Description

Theoretical Underpinnings of Isotopic Labeling in Metabolic Investigations

The fundamental principle of isotopic labeling lies in the substitution of an atom in a molecule with its heavier, stable isotope. creative-proteomics.com For instance, a carbon-12 (¹²C) atom can be replaced with a carbon-13 (¹³C) atom. doi.org When a biological system is supplied with a substrate containing this isotopic label, the labeled atoms are incorporated into various downstream metabolites through a series of enzymatic reactions. nih.gov

By analyzing the distribution and incorporation of the isotope in different molecules over time, researchers can deduce the flow, or "flux," of atoms through a metabolic network. This technique, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions and the contributions of different pathways to cellular processes. fiveable.menih.gov The use of stable isotopes is considered safe and allows for studies in a wide range of organisms, including humans. maastrichtuniversity.nl

Significance of ¹³C Enrichment for Tracing Carbon Flux

Carbon is the backbone of most biological molecules, making the stable isotope ¹³C an invaluable tool for tracing metabolic pathways. nih.gov While the natural abundance of ¹³C is only about 1.1%, researchers can use molecules that are highly enriched with ¹³C. doi.org This enrichment significantly enhances the signal detected by analytical instruments, allowing for precise measurement of the labeled carbon's incorporation into various metabolites. researchgate.net

¹³C-based metabolic flux analysis has become a cornerstone of research in fields like biotechnology and biomedical science. nih.govresearchgate.net It allows scientists to:

Quantify the activity of central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. asm.org

Identify and discover novel metabolic pathways. ckisotopes.com

Understand how genetic or environmental changes affect cellular metabolism. nih.gov

Investigate the metabolic reprogramming that occurs in diseases such as cancer. researchgate.net

The choice of the specific ¹³C-labeled tracer is crucial and depends on the metabolic pathway being investigated. researchgate.net Different labeled positions on a molecule can provide different insights into the branching points and rearrangements of the carbon skeleton during metabolism.

Role of DL-Serine-3-¹³C as a Preeminent Tool in Systems Biology

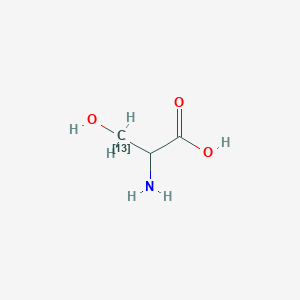

DL-Serine-3-¹³C is a specific form of the amino acid serine where the third carbon atom in the molecule is a ¹³C isotope. sigmaaldrich.com Serine is a non-essential amino acid that plays a central role in cellular metabolism. It is a precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, phospholipids, and is a major source of one-carbon units for nucleotide biosynthesis. ontosight.ai

By introducing DL-Serine-3-¹³C into a biological system, researchers can trace the fate of this specific carbon atom through numerous interconnected pathways. smolecule.com This provides detailed information on:

The flux through the serine biosynthetic pathway.

The interconversion of serine and glycine. nih.gov

The generation of one-carbon units, which are critical for the synthesis of DNA and other essential molecules.

The synthesis of downstream metabolites derived from serine.

The use of DL-Serine-3-¹³C, often in combination with other isotopic tracers and advanced analytical techniques like high-resolution mass spectrometry, provides a powerful approach to understanding the complex and dynamic nature of cellular metabolism. nih.gov This knowledge is essential for developing new therapeutic strategies for a variety of diseases and for applications in metabolic engineering. nih.gov

Below is a table summarizing the key properties of DL-Serine-3-¹³C:

| Property | Value |

| Chemical Formula | HO¹³CH₂CH(NH₂)CO₂H sigmaaldrich.com |

| Molecular Weight | 106.09 g/mol sigmaaldrich.comisotope.com |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 240 °C (decomposes) sigmaaldrich.com |

| Mass Shift | M+1 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

106.09 g/mol |

IUPAC Name |

2-amino-3-hydroxy(313C)propanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1 |

InChI Key |

MTCFGRXMJLQNBG-OUBTZVSYSA-N |

Isomeric SMILES |

[13CH2](C(C(=O)O)N)O |

Canonical SMILES |

C(C(C(=O)O)N)O |

sequence |

S |

Origin of Product |

United States |

Synthetic Methodologies for Carbon 13 Labeled Serine Analogues

Biocatalytic Synthesis Approaches for Labeled Serine

Biocatalytic methods leverage the high specificity of enzymes to synthesize labeled amino acids, typically yielding an enantiomerically pure product (L-serine). To produce the target compound DL-Serine-3-¹³C, a subsequent racemization step is required.

There are two primary enzymatic pathways for the synthesis of L-serine that can be adapted for isotopic labeling.

The Phosphorylated Pathway from Labeled Glucose: The de novo biosynthesis of L-serine in most organisms, including humans, starts from the glycolysis intermediate 3-phosphoglycerate (B1209933). wikipedia.orgbiorxiv.org This "phosphorylated pathway" involves three enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH). biorxiv.org By providing cells with [U-¹³C]glucose, all carbons in the resulting L-serine will be labeled. To achieve specific labeling at the C-3 position, a specifically labeled glucose precursor would be required. Tracing experiments in various cell types have demonstrated the high efficiency of this pathway in converting labeled glucose into L-serine. nih.govisotope.com

Synthesis from Labeled Glycine (B1666218) or C1 Sources: L-serine can be synthesized from glycine and a one-carbon unit donated by 5,10-methylenetetrahydrofolate. This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). biorxiv.orgclearsynth.com Supplying a culture with [¹³C]formaldehyde or [¹³C]formate, which can be enzymatically converted to the required one-carbon unit, along with glycine, can produce L-Serine-3-¹³C. researchgate.netnih.gov Similarly, providing [2-¹³C]glycine can lead to the formation of [2,3-¹³C]serine, demonstrating the direct incorporation of glycine into the serine backbone. nih.gov

| Enzyme | Pathway | ¹³C-Labeled Precursor | Product | Reference |

| 3-Phosphoglycerate Dehydrogenase (PHGDH), PSAT, PSPH | Phosphorylated Pathway | [U-¹³C]Glucose | L-Serine (fully labeled) | biorxiv.orgnih.gov |

| Serine Hydroxymethyltransferase (SHMT) | One-Carbon Metabolism | [¹³C]Formaldehyde / [¹³C]Formate + Glycine | L-Serine-3-¹³C | researchgate.netnih.gov |

These biocatalytic methods almost exclusively produce the L-enantiomer of serine.

Since biocatalytic synthesis yields L-Serine-3-¹³C, an additional step is needed to produce the racemic DL-mixture. This is accomplished through racemization.

The key enzyme for this process is serine racemase (SR) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme found in mammals and other organisms. copernicus.org Serine racemase catalyzes the reversible interconversion of L-serine and D-serine. By treating the enzymatically produced L-Serine-3-¹³C with serine racemase, an equilibrium mixture of L-Serine-3-¹³C and D-Serine-3-¹³C is formed, resulting in the desired DL-Serine-3-¹³C.

Serine racemase also possesses a secondary activity, catalyzing the β-elimination of serine to pyruvate (B1213749) and ammonia. copernicus.org Reaction conditions can be optimized to favor the racemization activity. Interestingly, a non-enzymatic chemical method for racemizing serine has been developed that uses pyridoxal phosphate (B84403), the enzyme's cofactor, at high pH and temperature, mimicking the enzymatic mechanism to achieve high rates of racemization.

Advanced Analytical Platforms for Dl Serine 3 13c Tracing

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry has become an indispensable tool in metabolomics and flux analysis due to its high sensitivity and accuracy. ckisotopes.comckisotopes.com When coupled with chromatographic separation techniques, MS can identify and quantify metabolites and their isotopologues—molecules that differ only in their isotopic composition—from complex biological mixtures. For DL-Serine-3-13C, MS-based methods are crucial for determining its incorporation into downstream metabolites and for calculating metabolic flux rates.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Pattern Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is required to increase their volatility. In the context of this compound tracing, GC-MS is particularly powerful for determining the isotope patterns of serine and its metabolic products. mdpi.comnih.gov By analyzing the mass spectra of different fragment ions generated during electron ionization (EI), it is possible to deduce the positional enrichment of 13C within the molecule. mdpi.comresearchgate.net

Research has demonstrated that by combining the information from multiple fragment ions of a trimethylsilyl (B98337) (TMS) derivative of serine, the 13C-positional enrichment can be accurately calculated. mdpi.comresearchgate.net A validated GC/MS-based approach can reliably determine the enrichment at the C1, C2, and C3 positions of serine_3TMS. mdpi.com This level of detail is critical for distinguishing between different metabolic pathways that may utilize the carbon backbone of serine in distinct ways. For example, a method using a GC system coupled to an Orbitrap mass spectrometer has been developed for the position-specific carbon isotope analysis of derivatized serine, allowing for high-precision measurements of 13C/12C ratios in different fragments. osti.gov

| Serine Derivative | Fragment Ion (m/z) | Carbon Atoms Retained from Serine | Application in 13C Tracing |

|---|---|---|---|

| Serine_3TMS | Fragment A | C2, C3 | Determines 13C enrichment in the amino- and hydroxymethyl-containing portion. |

| Serine_3TMS | Fragment B | C1, C2, C3 | Represents the entire carbon backbone, providing total 13C enrichment. |

| N,O-bis(trifluoroacetyl)methyl ester | 165.0037 | C1, C2, C3 | Monitors the intact derivatized molecule to assess overall labeling. osti.gov |

| N,O-bis(trifluoroacetyl)methyl ester | 138.0166 | C2, C3 | Fragment containing the C2-C3 bond, useful for tracking the fate of the 3-13C label. osti.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Tracing

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for analyzing non-volatile and thermally labile compounds in their native state, thus avoiding the need for derivatization. nih.gov This technique is widely used for tracing the metabolic fate of 13C-labeled substrates like this compound in complex biological systems. nih.govresearchgate.net Coupling LC with tandem mass spectrometry (LC-MS/MS) enhances specificity and allows for the reliable quantification of low-abundance metabolites. wellcomeopenresearch.org

In a typical this compound tracing experiment, cells or organisms are incubated with the labeled amino acid. aacrjournals.org Subsequently, cellular extracts are analyzed by LC-MS to measure the mass isotopologue distribution (MID) of serine and downstream metabolites. researchgate.net The appearance of a mass shift of +1 (M+1) in a metabolite indicates the incorporation of the 13C label from the C3 position of serine. For instance, studies have used 13C3-serine tracing and LC/MS analysis to track its conversion to cysteine and other metabolites in various cell lines and tissues. aacrjournals.org

| Parameter | Value/Description | Reference |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase | wellcomeopenresearch.orgnih.gov |

| Mobile Phase (Positive Mode) | Aqueous phase with 0.1% formic acid; Organic phase (methanol or acetonitrile) with 0.1% formic acid | wellcomeopenresearch.org |

| Mass Spectrometer | Triple Quadrupole or High-Resolution (e.g., Orbitrap, Q-TOF) | nih.govwellcomeopenresearch.org |

| Precursor Ion (m/z) for Serine | 106.0 | wellcomeopenresearch.org |

| Product Ion (m/z) for Serine | 60.0 | wellcomeopenresearch.org |

| Precursor Ion (m/z) for 13C1-Serine | 107.0 | researchgate.net |

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for the absolute quantification of metabolites. ckisotopes.comckisotopes.com The principle involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, a compound like this compound or a uniformly labeled [U-13C]-Serine—to a sample as an internal standard. nih.govacs.org Because the labeled internal standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same effects during sample preparation, chromatography, and ionization. acs.org

By measuring the ratio of the MS signal intensity of the endogenous analyte to that of the isotope-labeled internal standard, one can calculate the precise absolute concentration of the analyte in the original sample. springernature.com This approach corrects for sample loss during preparation and for matrix effects that can suppress or enhance the MS signal. The use of uniformly 13C-labeled cell extracts has emerged as a practical source for multiple internal standards, enabling the accurate quantification of numerous metabolites, including amino acids, simultaneously. nih.govacs.org

| Step | Description |

|---|---|

| 1. Spiking | A known quantity of the stable isotope-labeled standard (e.g., U-13C-Serine) is added to the biological sample. acs.org |

| 2. Homogenization | The sample and internal standard are thoroughly mixed to ensure equilibrium. |

| 3. Analysis | The sample is analyzed by LC-MS or GC-MS, and the signal intensities of the natural (light) and labeled (heavy) forms of the analyte are measured. springernature.com |

| 4. Calculation | The ratio of the 'light' to 'heavy' signal is used to calculate the concentration of the natural analyte based on the known amount of the added standard. |

Computational Correction Algorithms for Natural Isotopic Abundance

When conducting stable isotope tracing experiments, the measured mass isotopologue distributions are a combination of the incorporated label (e.g., from this compound) and the naturally occurring stable isotopes of all elements in the molecule (e.g., 13C, 15N, 18O, 2H). researchgate.netfrontiersin.org The natural abundance of 13C is approximately 1.1%, which means that even in an unlabeled metabolite, a small fraction of molecules will contain one or more 13C atoms, contributing to the M+1, M+2, etc., peaks. researchgate.net

To accurately determine the true enrichment from the tracer, the raw mass spectrometry data must be corrected for this natural isotopic abundance. researchgate.net Computational algorithms have been developed to perform this correction. These algorithms use the chemical formula of the analyte and the known natural abundance of all stable isotopes to calculate the expected isotopologue distribution for an unlabeled molecule. nih.govmdpi.com This calculated natural abundance pattern is then subtracted or deconvoluted from the measured data, yielding the true fractional enrichment derived from the isotopic tracer. researchgate.netresearchgate.net This correction is essential for accurate metabolic flux analysis. frontiersin.org

| Isotopologue | Measured Relative Intensity (%) | Corrected Relative Intensity (%) | Interpretation |

|---|---|---|---|

| M+0 (Unlabeled) | 85.0 | 88.0 | Fraction of the metabolite pool that is completely unlabeled. |

| M+1 | 12.0 | 9.0 | Fraction with one 13C from the tracer after correcting for natural 13C, 15N, etc. |

| M+2 | 3.0 | 3.0 | Fraction with two 13C atoms (e.g., from tracer incorporation and natural abundance, or two tracer atoms). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Enrichment

While MS is highly sensitive, NMR spectroscopy offers a complementary and non-destructive method that provides rich structural and positional information about isotopic labeling. chempep.comresearchgate.net For studying the metabolism of this compound, NMR is particularly advantageous for unambiguously determining the exact position of the 13C label within a metabolite molecule, an attribute that can be more challenging to ascertain with MS. mdpi.comresearchgate.net

13C NMR Spectroscopy for Direct Carbon-Carbon Spin Coupling Analysis

13C NMR spectroscopy directly detects the 13C nuclei. In uniformly or specifically 13C-labeled compounds, the presence of adjacent 13C atoms gives rise to a phenomenon called homonuclear 13C-13C spin-spin coupling (J-coupling). acs.org This coupling causes the NMR signals to split into doublets or more complex multiplets, and the magnitude of the splitting (the coupling constant, J) is a direct confirmation of the covalent bond between the coupled carbon atoms. acs.orgnih.gov

This feature is exceptionally powerful for metabolic pathway analysis. For example, in a study tracking the conversion of [2-13C]glycine into serine, 13C NMR was used to analyze the resulting L-serine. tandfonline.com The spectra showed signals corresponding to L-[2,3-13C]serine, which exhibited a clear 13C-13C coupling between the C-2 and C-3 positions with a coupling constant of 36 Hz. tandfonline.com This directly proved that the C-2 of glycine (B1666218) became the C-2 of serine, and another glycine molecule's C-2 atom (via the folate pathway) became the C-3 of serine. Analyzing these coupling patterns provides definitive evidence of which bonds were formed during metabolism, offering clear insights into the operative biochemical pathways. tandfonline.comnih.gov

| Labeled Species | Carbon Position | Approx. Chemical Shift (ppm) | Signal Appearance | 1JCC Coupling Constant (Hz) |

|---|---|---|---|---|

| L-[3-13C]serine | C-3 | ~63.0 | Singlet | N/A |

| L-[2-13C]serine | C-2 | ~59.1 | Singlet | N/A |

| L-[2,3-13C]serine | C-2 | ~59.0 | Doublet | ~36 tandfonline.com |

| C-3 | ~63.1 | Doublet |

Multinuclear NMR Approaches for Comprehensive Isotopic Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful technique for stable isotope-resolved metabolomics (SIRM). nih.govresearchgate.net Unlike mass spectrometry, which often requires chemical derivatization and can struggle to differentiate positional isomers, NMR provides direct, non-invasive analysis of molecular structure and isotopic labeling patterns in complex mixtures. nih.govmdpi.com When tracing this compound, multinuclear NMR methods, which examine various atomic nuclei such as 13C, 1H, and 31P, are essential for creating a comprehensive map of the isotope's metabolic fate. nih.gov

The core strength of NMR in this context is its ability to perform unambiguous isotopomer analysis. nih.gov The presence of a 13C nucleus at a specific position, such as the C3 position of serine, directly influences the NMR signals of both the carbon itself and its neighboring nuclei. This occurs through a phenomenon known as J-coupling or spin-spin coupling, which results in predictable splitting of NMR peaks. nih.govresearchgate.net By analyzing these coupling patterns in 1D and 2D NMR spectra, researchers can pinpoint the exact location of the 13C label in serine and any metabolite synthesized from it.

For instance, the interconversion of serine and glycine is a fundamental process in one-carbon metabolism. nih.gov The C3 of serine can be transferred via the glycine cleavage system to become the C2 of glycine or enter the one-carbon pool carried by tetrahydrofolate. nih.govnih.gov Research utilizing 13C-labeled glycine has demonstrated the power of NMR to resolve the resulting serine isotopomers. In a study on renal proximal tubules, 13C NMR successfully detected and distinguished [2-13C]-, [3-13C]-, and [2,3-13C]serine, allowing for a detailed calculation of the flux between glycine and serine pools. nih.govcore.ac.uk This same approach allows for precise tracking of the label from this compound as it is incorporated into other molecules.

The integration of data from different nuclei enhances this mapping. 1H NMR can observe the protons attached to labeled carbons, while 31P NMR can track the label's flow into phosphorus-containing compounds like O-phospho-L-serine, a key intermediate in serine biosynthesis and other pathways. acs.org This multi-faceted approach provides a rigorous and quantitative view of metabolic fluxes originating from the specific C3 position of serine.

Table 1: Distinguishing Serine Isotopomers with 13C NMR This interactive table provides examples of NMR parameters used to identify 13C labeling in serine. Chemical shifts (δ) are indicative of the carbon's chemical environment, while J-coupling constants provide information on connectivity.

| Isotopomer | Labeled Position | Typical 13C Chemical Shift (δ) | Key Diagnostic Feature in NMR |

|---|---|---|---|

| [1-13C]Serine | C1 (Carboxyl) | ~175 ppm | Signal in the carbonyl region; J-coupling to C2. acs.org |

| [2-13C]Serine | C2 (α-carbon) | ~56 ppm | J-coupling to protons on C2 and C3, and to carbons C1 and C3. acs.org |

| [3-13C]Serine | C3 (β-carbon) | ~63 ppm | J-coupling to protons on C3 and to carbon C2. acs.org |

| [U-13C3]Serine | C1, C2, C3 | All positions | Complex coupling patterns between all three 13C nuclei. |

Hyperpolarized 13C NMR for Enhanced Metabolic Probing

A significant limitation of conventional 13C NMR spectroscopy is its inherently low sensitivity. nih.gov This arises from the low natural abundance of the 13C isotope (1.1%) and its smaller gyromagnetic ratio compared to protons. nih.govmdpi.com Consequently, detecting metabolic products in real-time, especially those present in low concentrations, is extremely challenging. Hyperpolarized 13C NMR is a revolutionary technology that overcomes this barrier, enabling unprecedented views of metabolic dynamics. tmc.edu

The most common method, dissolution dynamic nuclear polarization (d-DNP), involves polarizing a 13C-labeled substrate like this compound at very low temperatures in a strong magnetic field. This process dramatically increases the nuclear spin polarization far beyond its thermal equilibrium state. The hyperpolarized sample is then rapidly dissolved and injected into a biological system (e.g., cell cultures, in vivo models), and its metabolic conversion is monitored in real-time using NMR. nih.gov This technique can boost the 13C NMR signal by a factor of 10,000 or more, transforming a slow, insensitive method into one capable of capturing rapid metabolic fluxes. nih.govtmc.edu

While [1-13C]pyruvate is the most widely studied hyperpolarized probe, the principles are applicable to other 13C-labeled metabolites, including serine. nih.govmdpi.com The success of a hyperpolarized experiment depends on the spin-lattice relaxation time (T₁) of the 13C nucleus; a longer T₁ means the hyperpolarized signal is retained for a longer duration, allowing more time for the substrate to be transported, metabolized, and detected. Non-protonated carbons, such as the carboxyl carbon (C1) of pyruvate (B1213749), often have favorably long T₁ values. nih.gov

Using hyperpolarized this compound would allow researchers to directly observe its uptake and conversion into other metabolites in real-time. For example, the flux through serine hydroxymethyltransferase to form glycine and a one-carbon unit could be quantified on a timescale of seconds. This provides a direct measure of enzyme activity in its native cellular environment, a feat not possible with conventional methods. nord.no This approach has the potential to reveal alterations in serine metabolism associated with various disease states, such as cancer, with exceptional sensitivity. mdpi.comnord.no

Table 2: Comparison of Conventional and Hyperpolarized 13C NMR for Metabolic Tracing This interactive table highlights the key differences in capabilities between conventional and hyperpolarized 13C NMR techniques for studying metabolism with tracers like this compound.

| Feature | Conventional 13C NMR | Hyperpolarized 13C NMR |

|---|---|---|

| Relative Sensitivity | Low | Very High (>10,000x enhancement) nih.gov |

| Temporal Resolution | Minutes to hours | Seconds tmc.edu |

| Primary Information | Steady-state metabolite concentrations, positional isotopomer distribution. nih.gov | Real-time metabolic fluxes, enzyme kinetics, substrate transport. nord.no |

| State of Analysis | Analysis of extracts (in vitro) or averaged in vivo signals over long acquisitions. | Non-invasive, real-time in vivo and in vitro analysis. tmc.edu |

| Typical Application | Endpoint metabolic flux analysis, isotopomer mapping in stable systems. nih.gov | Probing rapid enzymatic conversions, imaging metabolic activity. mdpi.com |

Applications of Dl Serine 3 13c in Metabolic Flux Analysis Mfa

Methodological Framework of 13C Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in systems biology used to quantify intracellular metabolic fluxes in living cells. sci-hub.secortecnet.com The fundamental principle involves feeding cells a substrate labeled with the stable isotope 13C. plos.org As the cells metabolize this tracer, the 13C atoms are incorporated into various downstream metabolites. plos.org By measuring the specific patterns of 13C labeling (mass isotopomer distributions) in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the activity of specific metabolic pathways. sci-hub.seshimadzu.com This experimental data is then integrated into a computational model of the cell's metabolic network to estimate the rates of intracellular reactions. shimadzu.comethz.ch

Metabolic Model Construction : Defining the biochemical reaction network relevant to the study. sci-hub.se

Isotopic Labeling Experiment Design : Selecting the appropriate 13C-labeled tracer(s) to maximize the precision of flux calculations for the target pathways. sci-hub.seresearchgate.net

Data Acquisition : Culturing cells with the tracer, measuring extracellular uptake and secretion rates, and analyzing the mass isotopomer distributions of intracellular metabolites. sci-hub.seshimadzu.com

Flux Estimation : Using computational software to calculate the flux distribution that best explains the experimental data. sci-hub.seshimadzu.com

The design of an isotopic labeling experiment is critical for the success of a 13C-MFA study, as the choice of tracer significantly influences the precision of flux estimates. researchgate.netnih.gov Using DL-Serine-3-13C as a tracer is specifically intended to probe the metabolic fate of the hydroxymethyl group (the C3 carbon) of serine. This position is of particular interest because it is the primary carbon atom donated to one-carbon (1C) metabolism. mdpi.comresearchgate.net

In a typical experimental design, cells are cultured in a medium where the standard serine is replaced with this compound. The metabolic fate of the 3-carbon was previously assessed by labeling experiments using [3-13C]serine as the tracer. mdpi.com Often, this tracer is used in conjunction with other labeled substrates, such as uniformly labeled glucose ([U-13C]-glucose) or glutamine ([U-13C]-glutamine), to provide a more comprehensive view of central carbon metabolism. cortecnet.comvanderbilt.edu For instance, while glucose tracers are effective for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, glutamine tracers offer better resolution for the TCA cycle. cortecnet.comnih.gov The addition of this compound provides specific and high-resolution data on serine metabolism and its contributions to other pathways, which might be less clear when using only glucose or glutamine tracers.

The selection of the 3-13C position is strategic. When serine is converted to glycine (B1666218) by serine hydroxymethyltransferase (SHMT), the 13C-labeled C3 carbon is transferred to the cofactor tetrahydrofolate (THF), forming 13C-labeled 5,10-methylenetetrahydrofolate. mdpi.com This allows researchers to directly trace the flux of one-carbon units from serine into critical biosynthetic pathways, including the synthesis of purines and thymidylate. mdpi.comresearchgate.net

Following the incubation with this compound and other tracers, the quantitative assessment of metabolic fluxes is achieved through a multi-step computational process. sci-hub.se First, intracellular metabolites are extracted, and their mass isotopomer distributions (MIDs) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). shimadzu.comnih.gov The MID of a metabolite reveals the relative abundance of its different isotopologues (molecules that differ only in their isotopic composition). plos.org

These measured MIDs, along with other experimentally determined rates such as nutrient uptake and product secretion, serve as inputs for a computational model. nih.gov This model comprises a stoichiometric matrix of the known metabolic network and equations that describe the carbon transitions for each reaction. researchgate.net Software packages such as OpenMebius, INCA, or 13CFLUX2 are then used to perform an optimization routine. researchgate.net The software systematically adjusts the values of all unknown metabolic fluxes in the model to find the distribution that best reproduces the experimentally measured MIDs and extracellular flux rates. sci-hub.seshimadzu.com The result is a quantitative flux map, which provides the rate of each reaction in the network, often expressed in units like moles per unit of biomass per hour. shimadzu.com This quantitative data provides a detailed snapshot of the cell's metabolic state. cortecnet.com

While many 13C-MFA studies are performed at isotopic steady state, where the labeling patterns of metabolites are stable over time, this condition is not always achievable or desirable. nih.gov For example, studying metabolic adaptations to environmental changes or the metabolism of slow-growing mammalian cells often requires analyzing the system before it reaches isotopic equilibrium. vanderbilt.edu Kinetic isotope tracing, also known as isotopically non-stationary 13C-MFA (INST-MFA), is a powerful approach for analyzing such dynamic systems. researchgate.netnih.gov

In this framework, cells are fed a 13C tracer like this compound, and samples are collected at multiple time points during the transient phase before isotopic steady state is reached. vanderbilt.edu The changing MIDs of intracellular metabolites over time are measured. researchgate.net This time-course data provides rich information not only on the pathway structure but also on the sizes of intracellular metabolite pools and the kinetics of label propagation. ethz.chnih.gov INST-MFA models are computationally more complex than their steady-state counterparts, but they offer several advantages, including shorter experiment times and potentially higher precision in flux determination. nih.gov This method is particularly useful for capturing the dynamic reprogramming of metabolic networks, such as those induced by oncogenes like Myc. vanderbilt.edu

Quantitative Assessment of Intracellular Metabolic Fluxes

Elucidation of Serine and Glycine Metabolic Pathways

Serine and glycine are non-essential amino acids at the crossroads of major metabolic pathways, including glycolysis, gluconeogenesis, and one-carbon metabolism. mdpi.comfrontiersin.org Their metabolism is critical for proliferating cells to support the synthesis of proteins, lipids, and nucleotides, as well as to maintain redox balance. researchgate.netmdpi.com Using this compound as a tracer allows for precise mapping and quantification of the fluxes through these pathways.

Cells can acquire serine either from the extracellular environment or by synthesizing it de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). frontiersin.orgrupress.org This de novo serine synthesis pathway (SSP) is a three-step enzymatic process catalyzed by phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH). mdpi.comijthyroid.org In many cancer cells, the SSP is upregulated to meet the high demand for serine. rupress.orgnih.gov

13C-MFA is used to determine the flux through the SSP. In a common experimental setup, cells are cultured with [U-13C]-glucose. The 13C label from glucose will be incorporated into 3-PG and subsequently into newly synthesized serine. By measuring the mass isotopomer distribution of serine, the contribution of glucose to the serine pool can be quantified. For example, serine synthesized from [U-13C]-glucose will appear as M+3 labeled serine. Comparing the labeling pattern of serine to that of its precursor, 3-PG, allows for the calculation of the SSP flux. Stable isotope tracing using [13C6]-glucose has confirmed an elevated rate of serine synthesis in certain drug-resistant cancer cells. aacrjournals.org The use of this compound in parallel experiments helps to distinguish the contribution of exogenous serine from de novo synthesized serine, enabling a more accurate quantification of the SSP flux relative to serine uptake.

Table 1: Key Enzymes of the De Novo Serine Synthesis Pathway

| Enzyme | Abbreviation | Reaction Catalyzed | Metabolic Pathway |

| Phosphoglycerate Dehydrogenase | PHGDH | 3-Phosphoglycerate → 3-Phosphohydroxypyruvate | Serine Synthesis |

| Phosphoserine Aminotransferase 1 | PSAT1 | 3-Phosphohydroxypyruvate → Phosphoserine | Serine Synthesis |

| Phosphoserine Phosphatase | PSPH | Phosphoserine → Serine | Serine Synthesis |

This table outlines the sequential enzymatic reactions that constitute the de novo serine synthesis pathway, starting from the glycolytic intermediate 3-phosphoglycerate. mdpi.comfrontiersin.orgijthyroid.org

The interconversion of serine and glycine is a critical metabolic hub that fuels one-carbon (1C) metabolism. researchgate.netmdpi.com This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. mdpi.com In this reaction, serine is converted to glycine, and its third carbon (C3) is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). researchgate.net CH2-THF is a central carrier in the 1C network, donating the carbon unit for the synthesis of purines, thymidylate (a pyrimidine), and for the regeneration of methionine. researchgate.netmdpi.com

Tracing with this compound is ideal for studying these dynamics. When cells metabolize this compound, the 13C label is specifically transferred to the 1C pool. mdpi.com By tracking this label into downstream metabolites, researchers can quantify the flux from serine to various biosynthetic endpoints. For instance, the incorporation of the 13C label into purines or thymidylate provides a direct measure of the contribution of serine-derived one-carbon units to nucleotide synthesis. mdpi.comrupress.org Furthermore, the appearance of 13C in the glycine pool reflects the rate of serine-to-glycine conversion. This approach has been used to show how the partitioning of one-carbon units can be tissue-specific and how cancer cells rewire these pathways to support proliferation. mdpi.comescholarship.org

Table 2: Example Isotopic Labeling from a this compound Tracing Experiment

| Analyte | Expected Labeled Species (Isotopologue) | Metabolic Origin |

| Serine | M+1 | Direct uptake of this compound |

| Glycine | M+0 | Conversion from unlabeled serine or other sources |

| Glycine | M+1 | Conversion from M+1 serine (requires cleavage of the C2-C3 bond and subsequent re-synthesis, less direct) |

| 5,10-Methylene-THF | M+1 | Transfer of the 13C-labeled C3 from serine |

| Thymidylate (dTMP) | M+1 | Incorporation of the 13C-labeled one-carbon unit from 5,10-Methylene-THF |

| Purines (e.g., AMP, GMP) | M+1 | Incorporation of a 13C-labeled one-carbon unit from the folate cycle |

This table illustrates how the 13C label from this compound is expected to propagate through the serine-glycine one-carbon network. The "M+n" notation indicates a mass increase of 'n' units due to the incorporation of 13C. mdpi.comrupress.org

Contributions to Nucleotide Biosynthesis and Methylation Reactions

This compound is instrumental in elucidating the contributions of the one-carbon metabolic pathway to the synthesis of nucleotides and methylation reactions. Serine is a primary donor of one-carbon units, which are essential for the de novo synthesis of purines and the pyrimidine (B1678525) thymidylate. creative-proteomics.commdpi.com

When cells are cultured with this compound, the labeled carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. creative-proteomics.com This labeled one-carbon unit can then be used in two critical processes:

Nucleotide Synthesis: Two one-carbon units are required for the synthesis of the purine (B94841) ring (found in adenosine (B11128) and guanosine), and one is needed for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). mdpi.comnih.gov By tracking the 13C label from serine into the purine and thymidylate pools, researchers can quantify the flux through these biosynthetic pathways. nih.gov For instance, studies have shown that inhibiting de novo serine synthesis can lead to a depletion of nucleotides, highlighting the importance of this pathway. nih.gov

Methylation Reactions: The one-carbon units derived from serine are also crucial for the methionine cycle. creative-proteomics.com This cycle generates S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.compnas.org Tracing the 13C from serine to SAM provides a measure of the anaplerotic flux into the methionine cycle. nih.gov

Table 1: Research Findings on this compound in Nucleotide and Methylation Metabolism Click on the headers to sort the table.

| Metabolic Process | Key Finding | Experimental Approach | Cell/System Studied | Reference |

|---|---|---|---|---|

| Purine Synthesis | Serine-derived one-carbon units are essential for de novo purine synthesis, with two units incorporated per purine ring. mdpi.comnih.gov | Tracing of 3-13C-serine into purine nucleotides. nih.gov | Cancer cell lines. nih.gov | mdpi.comnih.gov |

| Thymidylate Synthesis | The methyl group of thymidylate is derived from a serine-donated one-carbon unit. nih.gov | Analysis of dTMP labeling from 3-13C-serine. nih.gov | Cancer cell lines. nih.gov | nih.gov |

| Methionine Cycle | Serine provides one-carbon units for the regeneration of methionine from homocysteine, thus supporting SAM synthesis. nih.gov | Tracing of 13C from serine to SAM. nih.gov | Colon cancer cell lines. nih.gov | nih.gov |

Analysis of Intermediary Metabolism Interconnections

This compound is also invaluable for dissecting the intricate connections between serine metabolism and other central carbon pathways.

Tracing Carbon Flow from Glycolysis to Serine Synthesis

The de novo synthesis of serine begins with the glycolytic intermediate 3-phosphoglycerate (3-PG). spandidos-publications.comrupress.org By using uniformly labeled [U-13C] glucose in conjunction with this compound, researchers can trace the flow of carbon from glucose through glycolysis and into the serine biosynthesis pathway. nih.govd-nb.info This approach allows for the quantification of the glycolytic flux that is diverted towards serine production. nih.gov Studies in cancer cells have revealed that a significant portion of glycolytic carbon can be channeled into serine and glycine biosynthesis. nih.govresearchgate.net The labeling patterns in serine derived from labeled glucose provide a direct measure of the activity of the serine synthesis pathway. nih.gov

Integration with Tricarboxylic Acid (TCA) Cycle and Other Central Carbon Pathways

Serine metabolism is tightly integrated with the Tricarboxylic Acid (TCA) cycle. The conversion of serine to pyruvate (B1213749) can fuel the TCA cycle. Furthermore, the transamination step in serine biosynthesis, catalyzed by phosphoserine aminotransferase (PSAT1), converts glutamate (B1630785) to α-ketoglutarate, a key TCA cycle intermediate. d-nb.info This anaplerotic flux, which replenishes TCA cycle intermediates, can be quantified using 13C-labeled serine and glutamine tracers. d-nb.info Metabolic flux analysis has shown that the serine synthesis pathway can be a major contributor to the anaplerotic flux into the TCA cycle in some cancer cells. d-nb.info

Serine's Role in Redox Homeostasis via NADPH and Glutathione (B108866) Synthesis

Serine metabolism plays a critical role in maintaining cellular redox balance through the production of NADPH and the synthesis of glutathione (GSH). nih.govnih.gov

NADPH Production: The mitochondrial one-carbon metabolism pathway, which utilizes serine, is a significant source of NADPH. aacrjournals.orgfrontiersin.org The enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) catalyzes an NADP+-dependent reaction, generating NADPH. aacrjournals.org Tracing studies with 13C-labeled serine have confirmed that serine-driven one-carbon metabolism is a major contributor to NADPH production, comparable to the pentose phosphate pathway in some proliferating cells. nih.gov

Glutathione Synthesis: Serine is a precursor for glycine and cysteine, both of which are required for the synthesis of the major cellular antioxidant, glutathione (GSH). pnas.orgnih.gov By tracing the incorporation of the 13C label from this compound into the glycine and cysteine components of GSH, the contribution of de novo serine synthesis to GSH production can be determined. nih.govnih.gov This is particularly important in understanding how cancer cells maintain redox homeostasis to cope with increased oxidative stress. d-nb.info

Cysteine Metabolism and Transsulfuration Pathway Studies

Serine as a Carbon Backbone Donor for De Novo Cysteine Synthesis

The transsulfuration pathway is responsible for the de novo synthesis of cysteine, with serine providing the carbon backbone and homocysteine donating the sulfur atom. nih.gov The use of this compound allows for the direct tracing of the serine-derived carbon into cysteine. nih.gov This is achieved by monitoring the appearance of 13C-labeled cystathionine (B15957) and cysteine. physiology.org Such studies have demonstrated that the transsulfuration pathway is active in various cell types and can contribute significantly to the intracellular cysteine pool, particularly under conditions of cysteine deprivation. nih.govnih.gov For example, in human intestinal Caco-2 cells, it was found that the transsulfuration pathway produced 13% of the intracellular free cysteine pool. nih.gov

Table 2: Key Enzymes and Metabolites in Serine-Related Metabolic Pathways Click on the headers to sort the table.

| Pathway | Key Enzyme | Substrate | Product | Metabolic Contribution |

|---|---|---|---|---|

| Serine Biosynthesis | Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate | First committed step in de novo serine synthesis from glycolysis. spandidos-publications.com |

| One-Carbon Metabolism | Serine Hydroxymethyltransferase (SHMT) | Serine, Tetrahydrofolate | Glycine, 5,10-Methylene-THF | Donation of one-carbon units for nucleotide synthesis and methylation. creative-proteomics.com |

| Redox Homeostasis | Methylene-tetrahydrofolate Dehydrogenase 2 (MTHFD2) | 5,10-Methylene-THF, NADP+ | 10-Formyl-THF, NADPH | Production of mitochondrial NADPH. aacrjournals.org |

| Transsulfuration | Cystathionine β-synthase (CBS) | Serine, Homocysteine | Cystathionine | First step in de novo cysteine synthesis. nih.gov |

Fluxes through Cystathionine Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CSE)creative-proteomics.com

Metabolic flux analysis (MFA) utilizing isotopically labeled compounds provides a powerful method for quantifying the activity of specific metabolic pathways. The stable isotope tracer this compound is instrumental in elucidating the dynamics of the transsulfuration pathway, which is governed by the sequential actions of two key enzymes: Cystathionine Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CSE). nih.govucd.ie This pathway plays a crucial role in sulfur amino acid metabolism by converting homocysteine to cysteine, a vital precursor for the synthesis of proteins and the major cellular antioxidant, glutathione (GSH). nih.govtandfonline.com

The enzyme CBS catalyzes the first committed step, which involves the condensation of serine with homocysteine to form cystathionine. ucd.ieelifesciences.org Subsequently, CSE (also known as CTH or CGL) hydrolyzes cystathionine to produce cysteine, ammonia, and α-ketobutyrate. nih.govucd.ie By introducing this compound into a biological system, researchers can trace the path of the labeled carbon atom from serine as it is incorporated into downstream metabolites. The appearance of a 13C label in cystathionine is a direct measure of flux through CBS, while its subsequent incorporation into cysteine and GSH signifies flux through CSE. nih.govoup.com

Detailed Research Findings

Stable isotope tracing studies using this compound have demonstrated that the transsulfuration pathway is an active and regulated route for de novo cysteine synthesis in various cell types, particularly under conditions of cysteine limitation or high demand for GSH. oup.comresearchgate.net For instance, research on cancer cells has shown that this pathway can be essential for sustaining cell growth and redox balance when extracellular cysteine is scarce. oup.com

In studies involving human neuroblastoma cells (SHSY5Y) cultured in cysteine-depleted medium, replacing all serine with [3-¹³C] L-serine led to the detection of significant fractions of ¹³C-labeled cystathionine and GSH. oup.com This indicates a functional transsulfuration pathway contributing to the synthesis of these metabolites. oup.com Further validating the roles of the specific enzymes, genetic depletion of CBS in these cells resulted in a significant decrease in the abundance of both total and ¹³C-labeled cystathionine and GSH, confirming that CBS is essential for the pathway's activity. oup.com

Similarly, in studies of AKT-induced senescence (AIS) in human fibroblasts, a stable isotope tracing assay with [3-¹³C] L-serine revealed an upregulation of the transsulfuration pathway. nih.gov AIS cells showed a significant fraction of ¹³C-labeled cysteine and GSH, which was accompanied by an increase in the total pools of serine, cysteine, and GSH. nih.gov Depletion of CBS in these senescent cells led to a marked reduction in cystathionine abundance, reinforcing the enzyme's critical role in catalyzing de novo cystathionine synthesis. nih.gov

Research in IDH1-mutant astrocytomas, which are sensitive to cysteine depletion, has also highlighted the importance of CSE. researchgate.net Using ¹³C₃-serine tracing, studies showed that knocking down CSE in these cells led to an accumulation of ¹³C₃-cystathionine and a corresponding decrease in ¹³C₃-GSH. researchgate.net This finding demonstrates that CSE activity is crucial for converting cystathionine into cysteine for subsequent GSH synthesis, thereby protecting the cells from oxidative stress. researchgate.net

These findings collectively underscore the utility of this compound in MFA to precisely measure the flux and functional activity of the CBS and CSE enzymes in the transsulfuration pathway under various physiological and pathological conditions.

Data from Isotope Tracing Experiments

The following tables summarize representative findings from metabolic flux analyses using ¹³C-labeled serine to probe the transsulfuration pathway.

Table 1: Effect of CBS Depletion on Metabolite Labeling from [3-¹³C] Serine

This table illustrates the impact of CBS knockdown on the incorporation of the ¹³C label from serine into key metabolites of the transsulfuration pathway in SHSY5Y cells cultured under cysteine restriction. Data is represented as normalized isotopologue abundances.

| Metabolite | Condition | Unlabeled (M+0) Abundance | Labeled (M+1) Abundance |

| Cystathionine | Control (sgCtrl) | Lower | Higher |

| CBS Knockdown (sgCBS) | Higher | Significantly Lower | |

| GSH | Control (sgCtrl) | Lower | Higher |

| CBS Knockdown (sgCBS) | Higher | Significantly Lower |

Source: Adapted from research findings on transsulfuration activity in cysteine-limited conditions. oup.com

Table 2: Effect of CSE Knockdown on Metabolite Labeling from [¹³C₃] Serine

This table shows the effect of CSE knockdown on the distribution of the ¹³C label from serine in IDH1-mutant astrocytoma cells. Data is represented as normalized peak areas for different isotopologues.

| Metabolite Isotopologue | Control | CSE Knockdown (shCSE) |

| ¹³C₃-Serine (M+3) | Comparable Levels | Comparable Levels |

| ¹³C₃-Cystathionine (M+3) | Lower Levels | Increased Levels |

| ¹³C₃-GSH (M+3) | Higher Levels | Decreased Levels |

Source: Adapted from studies on antioxidant defense in cysteine-restricted IDH1-mutant astrocytomas. researchgate.net

Dl Serine 3 13c in Disease Oriented Metabolic Research

Cancer Metabolism Reprogramming Investigations

Metabolic reprogramming is a recognized hallmark of cancer, enabling malignant cells to sustain their high proliferation rates and adapt to the tumor microenvironment. eurisotop.comfrontiersin.org Serine metabolism is central to this reprogramming, contributing to biosynthesis, redox balance, and epigenetic regulation. frontiersin.orgnih.gov DL-Serine-3-13C is an indispensable tool for elucidating the dynamics of these pathways.

Enhanced Serine Uptake and Synthesis in Malignant Cells

Many cancer cells exhibit a heightened demand for serine, which can be met through increased uptake from the extracellular environment or by ramping up its own de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govfrontiersin.org Isotope tracing studies using ¹³C-labeled glucose have demonstrated that a significant portion of glycolytic flux can be diverted into the de novo serine synthesis pathway (SSP) in certain cancers, such as specific subtypes of breast cancer and melanoma. nih.gov This enhanced synthesis is often driven by the overexpression of key enzymes like phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the SSP. frontiersin.orgnih.govfrontiersin.org The expression of PHGDH has been linked to poor prognosis in lung adenocarcinoma. frontiersin.orgnih.gov

Tracing experiments with ¹³C-labeled serine confirm that serine uptake is also crucial. For instance, similarity in the M+3 serine fraction in wild-type and knockout cell lines after administration of [U-¹³C] serine indicates that serine uptake itself was not impacted by the specific gene knockout, allowing researchers to isolate the effects on downstream pathways. pnas.org This dual reliance on both uptake and synthesis highlights the central role of serine in supporting the anabolic needs of cancer cells, including the production of proteins, nucleotides, and lipids. nih.govpnas.org

Serine-Glycine-One-Carbon (SGOC) Network Dynamics in Tumor Proliferation

Serine is a primary donor of one-carbon units to the folate cycle, forming the nexus of the Serine-Glycine-One-Carbon (SGOC) network. nih.govtandfonline.com This network is vital for synthesizing a wide range of metabolites required for cell proliferation. frontiersin.orgtandfonline.com By using ¹³C-labeled serine, researchers can trace the flow of the labeled carbon through the conversion of serine to glycine (B1666218) and into various one-carbon-dependent pathways. pnas.orgresearchgate.net

These tracing studies have revealed that the SGOC network supports nucleotide synthesis (purines and thymidylate), redox homeostasis through glutathione (B108866) and NADPH production, and methylation reactions. nih.govtandfonline.com The demand for these outputs is particularly high in rapidly proliferating tumor cells. nih.govtandfonline.com Computational and experimental approaches combining genomics with isotope tracing have shown that the utilization of the SGOC network is heterogeneous across different cancer types, indicating context-dependent metabolic wiring. nih.govthermofisher.com For example, in some cancer cells, serine is the critical source of one-carbon units for nucleotide biosynthesis, underscoring the importance of this pathway for tumor growth. nih.gov

Mitochondrial and Cytosolic One-Carbon Fluxes in Oncogenesis

One-carbon metabolism is compartmentalized within the cell, with parallel and interconnected pathways operating in the mitochondria, cytosol, and nucleus. tavernarakislab.graacrjournals.org this compound tracing helps to dissect the distinct roles and interplay of these compartmentalized fluxes. Mitochondrial serine catabolism is a principal source of one-carbon units for the entire cell. aacrjournals.orgelifesciences.org In the mitochondria, serine hydroxymethyltransferase 2 (SHMT2) converts serine to glycine, generating a one-carbon unit carried by tetrahydrofolate (THF). frontiersin.orgaacrjournals.org

This mitochondrial pathway is crucial for producing formate (B1220265), which can then be exported to the cytosol to fuel purine (B94841) synthesis. tavernarakislab.graacrjournals.org The directionality of these fluxes is influenced by the redox state (NAD+/NADH ratio) of each compartment. tavernarakislab.graacrjournals.org Isotope tracing has shown that mitochondrial one-carbon metabolism is not only a source of building blocks but also of reducing equivalents (NADPH) and ATP, which are critical for cancer cell survival. aacrjournals.org Studies using ¹³C-serine have demonstrated that disrupting the mitochondrial pathway can force cells to rely on cytosolic pathways and external sources for one-carbon units, revealing the metabolic flexibility and vulnerabilities of cancer cells. tavernarakislab.grelifesciences.org For instance, the conversion of the labeled 3-carbon of serine into formate highlights the activity of the mitochondrial pathway. acs.org

Metabolic Vulnerabilities and Pathway Dependencies in Cancer Subtypes

The enhanced reliance of certain cancers on serine metabolism presents a potential therapeutic window. nih.gov By identifying cancer subtypes that are highly dependent on specific enzymes like PHGDH or SHMT2, researchers can explore targeted therapies. frontiersin.orgnih.govoup.com For example, cancers with PHGDH amplification are particularly sensitive to the inhibition of this enzyme. nih.govoup.com

Isotope tracing with this compound is instrumental in identifying these dependencies. Tracing studies have shown that while some cancer cells, like luminal breast cancer cells, may upregulate the expression of serine synthesis enzymes, they might not have significant flux through the pathway, relying instead on extracellular serine. pnas.org This indicates that the metabolic phenotype does not always correlate with gene expression. Conversely, MYC-driven medulloblastomas show a clear dependency on the de novo serine synthesis pathway, and inhibiting PHGDH in these tumors has shown therapeutic potential in preclinical models. oup.com These findings underscore how ¹³C serine tracing can uncover actionable metabolic vulnerabilities that are specific to different cancer contexts and genetic backgrounds. nih.govtandfonline.com

Neurobiological Research and Neurometabolism

In the central nervous system (CNS), serine metabolism is critical not only for general cell maintenance but also for the synthesis of key neuromodulators. L-serine serves as the precursor for both glycine, an inhibitory neurotransmitter, and D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors. frontiersin.orgbiorxiv.orgmdpi.com this compound allows for the investigation of these synthetic pathways within different brain compartments.

Tracing D-Serine Synthesis from L-Serine in Brain Compartments

The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase. nih.govresearchgate.net For a long time, the primary cellular source of D-serine in the brain was debated, with evidence pointing to both neurons and glial cells (astrocytes). nih.govfrontiersin.org Recent research supports a model known as the "serine shuttle," where astrocytes, which uniquely express the enzyme 3-phosphoglycerate dehydrogenase (Phgdh), are the primary site of de novo L-serine synthesis from glucose. mdpi.comnih.gov

This astrocytically-synthesized L-serine is then "shuttled" to neurons. mdpi.comnih.gov Inside neurons, serine racemase converts the imported L-serine into D-serine, which is then released to modulate synaptic NMDA receptors. nih.govnih.gov Isotopic labeling studies are fundamental to tracking this intercellular metabolic cooperation. By supplying ¹³C-labeled precursors, researchers can follow the carbon backbone from glucose in astrocytes to L-serine, and subsequently to D-serine within neurons. Deletion of the Phgdh enzyme in astrocytes dramatically reduces both L- and D-serine levels in the brain, providing strong evidence for this shuttle mechanism. nih.gov This highlights a critical glia-neuron metabolic crosstalk essential for normal NMDA receptor function and synaptic plasticity. researchgate.net

Data Tables

Table 1: Research Findings in Cancer Metabolism using ¹³C-Serine Tracing

| Research Focus | Key Finding | Implication | Relevant Cancers | Citations |

| Serine Synthesis Flux | A significant portion of glycolytic carbon is shunted to de novo serine synthesis. | Cancer cells can produce their own serine to meet high anabolic demand. | Breast Cancer, Melanoma, Lung Cancer | nih.govfrontiersin.orgnih.gov |

| SGOC Network Activity | Serine-derived one-carbon units are critical for nucleotide synthesis and redox balance. | The SGOC network is a central hub supporting rapid tumor proliferation. | Multiple Cancers | pnas.orgnih.govtandfonline.com |

| Mitochondrial Metabolism | Mitochondria are the primary source of one-carbon units (formate) for cytosolic biosynthesis. | Targeting mitochondrial serine metabolism is a potential anti-cancer strategy. | General | tavernarakislab.graacrjournals.orgelifesciences.org |

| Metabolic Dependency | Cancers with high PHGDH or MYC expression are dependent on the serine pathway. | Provides a basis for targeted therapies against serine metabolism enzymes. | Breast Cancer, Medulloblastoma | frontiersin.orgnih.govoup.com |

Table 2: Research Findings in Neurometabolism using ¹³C-Serine Tracing

| Research Focus | Key Finding | Implication | Brain Cell Types Involved | Citations |

| D-Serine Synthesis | D-serine is synthesized from L-serine via the enzyme serine racemase. | D-serine is a key endogenous co-agonist for NMDA receptors. | Neurons, Astrocytes | nih.govresearchgate.netnih.gov |

| "Serine Shuttle" Hypothesis | Astrocytes synthesize L-serine from glucose and shuttle it to neurons for D-serine production. | Demonstrates critical metabolic crosstalk between glia and neurons for neurotransmission. | Astrocytes, Neurons | mdpi.comnih.govresearchgate.net |

Astrocytic and Neuronal Serine Shuttles and Metabolic Units

The "serine shuttle" is a fundamental concept in brain metabolism that describes the metabolic cooperation between astrocytes and neurons to maintain the supply of D-serine, a crucial neuromodulator. nih.gov Astrocytes are the primary site of de novo L-serine synthesis from glucose, as they almost exclusively express 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this pathway. nih.govfrontiersin.orgnih.gov This astrocytically-produced L-serine is then released and transported to neurons. nih.gov

Within neurons, the enzyme serine racemase (SR) converts L-serine into D-serine. nih.govresearchgate.net This synthesized D-serine can then be released by neurons to act on N-methyl-D-aspartate receptors (NMDARs). nih.gov There is also a proposed mechanism where D-serine shuttles from neurons back to astrocytes, where it can be stored in vesicles for subsequent release. frontiersin.orgresearchgate.net The entire process highlights a sophisticated metabolic unit where astrocytes are the producers of the precursor (L-serine) and neurons are the converters and users of the final product (D-serine). nih.govnih.gov The use of tracers like this compound is instrumental in studying the dynamics of this shuttle, allowing for the tracking of carbon from serine into various downstream metabolites within these distinct cell types.

D-Serine Homeostasis and Modulation of N-Methyl-D-Aspartate Receptors (NMDARs)

D-serine is recognized as the primary endogenous co-agonist for synaptic N-methyl-D-aspartate receptors (NMDARs) in many brain regions, including the forebrain. frontiersin.orgnih.govhmdb.ca For an NMDAR to become activated, it requires the binding of both the neurotransmitter glutamate (B1630785) to its GluN2 subunit and a co-agonist, such as D-serine or glycine, to its GluN1 subunit. frontiersin.orghmdb.camdpi.com D-serine is often considered a more potent agonist at this co-agonist site than glycine itself. hmdb.ca

The regulation of D-serine levels, or homeostasis, is crucial for normal brain function, including synaptic plasticity, memory formation, and neurodevelopment. hmdb.camdpi.comnih.gov This balance is maintained through several mechanisms:

Synthesis : Primarily through the action of serine racemase in neurons, which converts L-serine to D-serine. hmdb.camdpi.com

Degradation : Accomplished by the enzyme D-amino acid oxidase (DAAO), which breaks down D-serine. hmdb.ca Serine racemase itself can also degrade D-serine through an elimination reaction. nih.gov

Transport : Transporters such as Alanine-Serine-Cysteine Transporter 1 (ASCT1, also known as SLC1A4) and asc-1 are involved in clearing D-serine from the synaptic cleft and mediating its transport between cells. frontiersin.orgresearchgate.netmdpi.com

Dysregulation of D-serine homeostasis has been implicated in the pathophysiology of several neurological and psychiatric conditions, including schizophrenia, where reduced D-serine levels are thought to contribute to NMDAR hypofunction. frontiersin.orghmdb.ca

Serine Racemase Activity in Neurometabolic Contexts

Serine racemase (SR) is a pivotal enzyme in the brain, primarily known for catalyzing the reversible conversion of L-serine to D-serine. frontiersin.orgaseanjournalofpsychiatry.org This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme is not only responsible for the synthesis of the NMDAR co-agonist D-serine but also functions as a bifunctional enzyme capable of converting both L- and D-serine into pyruvate (B1213749) and ammonia. nih.govaseanjournalofpsychiatry.org

Initially, SR was thought to be localized mainly in astrocytes, but subsequent research has firmly established its presence in neurons as well. frontiersin.orgnih.gov The activity of SR is critical for providing the D-serine necessary for NMDAR-dependent processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govnih.gov Mice deficient in serine racemase exhibit reduced NMDAR signaling and display behavioral abnormalities. aseanjournalofpsychiatry.orgbiorxiv.org

Beyond its role in neurotransmission, SR is implicated in broader neurometabolic functions. Recent studies suggest it influences neurogenesis by affecting fatty acid metabolism. biorxiv.org Given its central role, SR activity is tightly regulated, and its dysfunction is linked to psychiatric disorders, making it a significant subject of study in neurometabolism. aseanjournalofpsychiatry.org

Immunometabolism Studies

Serine Metabolism in Immune Cell Activation and Differentiation

Serine has emerged as a crucial metabolite for the proper functioning of the immune system, particularly for rapidly proliferating cells like activated T cells. aginganddisease.org When T cells are activated by an antigen, they undergo significant metabolic reprogramming to support their growth, proliferation, and differentiation into effector and memory cells. nih.gov Serine is essential for this process. frontiersin.orgnih.gov

Key findings on serine's role in immune cells include:

T Cell Expansion : Serine is an essential metabolite for the expansion of effector T cells. frontiersin.orgnih.gov Restricting dietary serine can impair the proliferation of T cells in response to pathogens. nih.gov

Differentiation : The availability of serine influences the differentiation of T helper cells. For instance, deficiency in the serine transporter SLC1A5 has been shown to impair the differentiation of Th1 and Th17 cells. aginganddisease.org

Macrophage Polarization : Serine metabolism also plays a role in macrophage activation. Suppressing serine metabolism has been shown to enhance the polarization of M1 macrophages while suppressing M2 macrophage polarization. nih.gov

Activated immune cells have a high demand for serine, which they can acquire either from the extracellular environment or through de novo synthesis from the glycolytic intermediate 3-phosphoglycerate. aginganddisease.orgnih.gov This dependency highlights serine metabolism as a key checkpoint in controlling immune responses.

One-Carbon Metabolism Contribution to Immune Cell Function

Serine metabolism is intrinsically linked to one-carbon (1C) metabolism, a network of pathways that transfers one-carbon units for various biosynthetic processes essential for immune cell function. aginganddisease.org Serine is the primary donor of these one-carbon units. nih.govrupress.org

The contributions of serine-driven one-carbon metabolism to immune cells are multifaceted:

Nucleotide Synthesis : One-carbon units derived from serine are critical for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. aginganddisease.orgnih.gov This is particularly vital for rapidly dividing cells like activated lymphocytes.

Redox Balance : The pathway contributes to maintaining cellular redox homeostasis through the production of NADPH and glutathione (GSH). aginganddisease.orgnih.gov GSH is a key antioxidant that protects immune cells from oxidative stress. aginganddisease.org

Methylation Reactions : The one-carbon pathway fuels the methionine cycle, which generates S-adenosylmethionine (SAM). aginganddisease.org SAM is the universal methyl donor for the methylation of DNA, RNA, and proteins, processes that are crucial for epigenetic regulation of immune cell differentiation and function. aginganddisease.orgnih.gov

Tracing with this compound allows researchers to follow the carbon atom from serine as it enters the one-carbon cycle and is incorporated into these essential biomolecules, providing a quantitative understanding of its contribution to immune cell function.

Metabolic Rewiring in Immune Responses and Inflammation

A hallmark of an immune response is the profound metabolic rewiring that immune cells undergo upon activation. nih.govsciepublish.com Quiescent or naive immune cells typically rely on oxidative phosphorylation (OXPHOS) for energy. nih.gov However, upon activation, cells like T lymphocytes dramatically increase their rates of aerobic glycolysis (the Warburg effect) and glutaminolysis to meet the bioenergetic and biosynthetic demands of proliferation and cytokine production. nih.gov

Serine metabolism is a central part of this metabolic reprogramming. aginganddisease.org The diversion of glycolytic intermediates into the serine synthesis pathway is upregulated to support the increased demand for serine. nih.gov This metabolic shift is not just a consequence of activation but actively directs the functional outcome of the immune response. sciepublish.com For example, increased aerobic glycolysis is characteristic of pro-inflammatory Th1 and Th17 cells, whereas regulatory T cells (Tregs), which dampen immune responses, tend to rely more on fatty acid oxidation. nih.govnih.gov

Inflammation and immune cell function are thus tightly controlled by metabolic pathways. aginganddisease.orgnih.gov The competition for nutrients like serine within a microenvironment, such as a tumor, can influence the outcome of the immune response. aginganddisease.org Understanding the intricacies of this metabolic rewiring, aided by tools like this compound, offers opportunities to therapeutically modulate immune responses in diseases ranging from cancer to autoimmunity. aginganddisease.orgnih.gov

Interactive Data Tables

Table 1: Key Proteins in Serine Neurometabolism Use the filter to select a protein and view its primary function and cellular location.

| Protein | Primary Function | Primary Cellular Location |

| PHGDH | Catalyzes the first step of L-serine synthesis from glucose. | Astrocytes frontiersin.orgnih.gov |

| Serine Racemase (SR) | Converts L-serine to D-serine; can also degrade serine. | Neurons, Astrocytes frontiersin.orgaseanjournalofpsychiatry.org |

| D-Amino Acid Oxidase (DAAO) | Degrades D-serine. | Astrocytes hmdb.ca |

| NMDAR | Glutamate receptor that requires D-serine as a co-agonist. | Neurons (synaptic) hmdb.camdpi.com |

| SLC1A4 (ASCT1) | Transporter involved in serine uptake/clearance. | Astrocytes frontiersin.orgmdpi.com |

Table 2: Role of Serine Metabolism in Immune Cells Use the filter to explore different aspects of serine's function in immunity.

| Metabolic Aspect | Function in Immune Cells | Relevant Cell Types |

| Proliferation Support | Provides building blocks for rapid cell division. | Effector T Cells frontiersin.orgnih.gov |

| One-Carbon Source | Donates one-carbon units for nucleotide synthesis. | Activated Lymphocytes aginganddisease.orgnih.gov |

| Redox Balance | Contributes to the synthesis of the antioxidant glutathione (GSH). | T Cells, Macrophages aginganddisease.orgnih.gov |

| Epigenetic Regulation | Supplies methyl groups for DNA/histone methylation via SAM. | T Cells, Macrophages aginganddisease.orgnih.gov |

| Cell Differentiation | Influences the fate of differentiating immune cells. | T helper (Th1, Th17) cells, Macrophages aginganddisease.orgnih.gov |

Dl Serine 3 13c in Non Mammalian Biological Systems

Plant Metabolism Studies

In plants, serine is a central metabolite involved in a variety of crucial processes, including photorespiration, photosynthesis, and nitrogen assimilation. The use of ¹³C-labeled serine provides a means to dissect these interconnected pathways. researchgate.netnih.gov

Carbon Fluxes through Photorespiratory Pathways Involving Glycine (B1666218) and Serine

Photorespiration is a high-flux metabolic pathway in C3 plants that recycles 2-phosphoglycolate, a toxic byproduct of the oxygenation reaction catalyzed by RuBisCO. osti.gov This pathway involves the interconversion of the amino acids glycine and serine. Isotopically nonstationary metabolic flux analysis using ¹³CO₂ has been instrumental in quantifying the flow of carbon through this pathway. pnas.org

Research has shown that by tracing the ¹³C label from CO₂ into photorespiratory intermediates like glycine and serine, it is possible to measure the rates of amino acid export from the photorespiratory cycle. One study revealed that approximately 23-41% of the photorespiratory carbon was exported from the pathway as serine under various conditions. osti.gov The analysis of ¹³C enrichment in these amino acids over time allows for the determination of flux rates that are otherwise difficult to measure. pnas.org Techniques combining gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) have been employed to accurately determine the positional ¹³C-enrichments in serine and glycine, providing detailed insights into the carbon flow. researchgate.net

Table 1: Estimated Photorespiratory Fluxes in Arabidopsis thaliana

| Metabolic Flux | Value (Relative to Net CO₂ Assimilation) | Condition |

| Photorespiratory Flux | 17% | Growth at 200 µmol m⁻²s⁻¹ light |

| Photorespiratory Flux | 28% | Acclimated to 500 µmol m⁻²s⁻¹ light |

This table illustrates the change in photorespiratory flux relative to the net CO₂ assimilation rate in Arabidopsis thaliana under different light conditions, as determined by ¹³C isotopically nonstationary metabolic flux analysis. Data adapted from PNAS (2014). pnas.org

Photosynthesis and Respiration Interconnections through Serine Intermediates

The metabolic pathways of photosynthesis and cellular respiration are intricately connected, with serine playing a key role as an intermediate. ck12.org The products of photosynthesis, such as glucose, serve as the reactants for cellular respiration, while the products of respiration, carbon dioxide and water, are the reactants for photosynthesis. ck12.org ¹³C labeling studies help to unravel the complex interactions between these two fundamental processes.

By feeding plants ¹³CO₂, researchers can trace the path of the labeled carbon through the Calvin-Benson cycle and into various metabolites, including serine. pnas.org These studies have revealed that carbon from cytosolic sugar pools can re-enter the Calvin-Benson cycle, indicating a close integration of photosynthesis with cytosolic metabolism. pnas.org The labeling patterns in serine, which is produced during photorespiration—a process tightly linked to photosynthesis—provide a window into the partitioning of carbon between different metabolic fates. While direct quantification of all photorespiratory fluxes using ¹³C-MFA can be challenging due to the compartmentation of intermediates like serine and glycine, the data obtained from labeled serine are crucial for building comprehensive metabolic models. pnas.org

Nitrogen Assimilation and Amino Acid Metabolism in Plant Extracts

Serine biosynthesis is not only linked to carbon metabolism but also to nitrogen assimilation. nih.govtechscience.com In plants, nitrogen is assimilated into amino acids primarily through the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle. nih.govtechscience.com The amino acid serine is a precursor for the synthesis of other amino acids and essential biomolecules, making its production vital for plant growth. nih.gov

Studies using ¹⁵N-labeled compounds in conjunction with ¹³C tracers have been pivotal in elucidating the flow of nitrogen and carbon in amino acid metabolism. researchgate.nettandfonline.com When ¹⁵N-labeled ammonium (B1175870) is supplied to plants, the label is incorporated into glutamine and glutamate, and subsequently into other amino acids, including serine, via transamination reactions. researchgate.net Research has demonstrated that the phosphorylated pathway of serine biosynthesis (PPSB) is crucial for providing serine for plant growth, and its deficiency can trigger an increase in nitrogen assimilation as a response to amino acid starvation. nih.gov The use of ¹³C-labeled serine in such studies helps to trace the metabolic fate of serine carbon and understand its role in the broader context of nitrogen and amino acid metabolism. nih.gov

Microbial Metabolism and Community-Level Flux Analysis

In the realm of microbiology, DL-Serine-3-¹³C is a valuable tool for dissecting the complex metabolic networks of bacteria and archaea. ¹³C-assisted metabolism analysis allows for the quantitative understanding of cellular metabolism and the discovery of novel biochemical pathways. nih.govroyalsocietypublishing.org

Intracellular Carbon Flux Distribution in Bacteria and Archaea

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular reactions. plos.orgnih.gov By providing a ¹³C-labeled substrate, such as DL-Serine-3-¹³C or more commonly a labeled primary carbon source like glucose, and analyzing the labeling patterns of proteinogenic amino acids, researchers can deduce the relative activities of different metabolic pathways. frontiersin.orgembopress.org

For instance, the labeling pattern of serine can be used to distinguish between different glycolytic routes, such as the Embden-Meyerhof-Parnas (EMP) pathway, the Entner-Doudoroff (ED) pathway, and the oxidative pentose (B10789219) phosphate (B84403) (OPP) pathway. frontiersin.org In a study on the cellulolytic bacterium Clostridium thermocellum, [1-¹³C] glucose was used as a tracer, and the resulting labeling pattern in serine helped to confirm that the EMP pathway was the dominant glycolytic route. frontiersin.org Similarly, in archaea like the methanogen Methanococcus maripaludis, ¹³C-MFA has been used to study their unique carbon fixation pathways. plos.orgoup.com

Table 2: Metabolic Flux Ratios in Escherichia coli

| Flux Ratio | Description |

| Serine through glycolysis | Fraction of serine derived from the glycolytic pathway |

| Oxaloacetate from PEP | Fraction of oxaloacetate originating from phosphoenolpyruvate (B93156) |

| PEP from oxaloacetate | Fraction of phosphoenolpyruvate originating from oxaloacetate |

| Oxaloacetate from glyoxylate (B1226380) shunt | Fraction of oxaloacetate originating from the glyoxylate shunt |